molecular formula C21H17F3N6O2 B6509910 2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 847381-85-5

2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6509910
CAS RN: 847381-85-5
M. Wt: 442.4 g/mol
InChI Key: BHAIZPROCHZVPP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolopyrimidine core, a trifluoromethylphenyl group, and a methylphenylmethyl group. These groups are common in many pharmaceutical compounds due to their ability to interact with biological systems .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazolopyrimidine core is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in a five-membered ring. This core is attached to a trifluoromethylphenyl group and a methylphenylmethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. The triazolopyrimidine core, for example, might undergo reactions with nucleophiles or electrophiles at various positions on the ring. The trifluoromethyl group is typically quite stable but can be involved in certain types of reactions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Many triazolopyrimidine derivatives have been found to have antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine, particularly given the biological activity of many triazolopyrimidine derivatives. This could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for increased activity and reduced side effects .

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2/c1-13-5-7-14(8-6-13)10-30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-16-4-2-3-15(9-16)21(22,23)24/h2-9,12H,10-11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAIZPROCHZVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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